molecular formula C19H19NO3 B2365134 2-Isopropyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid CAS No. 1189749-27-6

2-Isopropyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

Cat. No. B2365134
CAS RN: 1189749-27-6
M. Wt: 309.365
InChI Key: FWLSZYCFYMQYSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Isopropyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid” is a chemical compound with the linear formula C19H19NO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC(C)N1C(C(C2=CC=CC=C2C1=O)C(=O)O)C3=CC=CC=C3 . The InChI representation is 1S/C19H19NO3/c1-12(2)20-17(13-8-4-3-5-9-13)16(19(22)23)14-10-6-7-11-15(14)18(20)21/h3-12,16-17H,1-2H3,(H,22,23) .


Physical And Chemical Properties Analysis

The molecular weight of “2-Isopropyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid” is 309.36 .

Scientific Research Applications

Synthesis and Functionalization

  • A practical synthesis of functionalized 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has been developed, highlighting the process of creating tetrasubstituted benzene rings for further functionalization (Quintiliano & Silva, 2012).

Medicinal Chemistry and Drug Synthesis

  • The synthesis and study of diverse 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives demonstrate its importance as a core structural element in various biologically active compounds and peptide-based drugs (Kotha, Deodhar, & Khedkar, 2014).
  • Synthetic studies of 4H-chromene-2-carboxylic acid ester derivatives, used in antitumor antibiotic tetrahydroisoquinoline natural products, emphasize its potential in marine drug research (Li et al., 2013).

Molecular Structure and Chemical Reactions

  • Research on the interaction of various chemicals with nitrogen-substituted 4-oxoquinoline-2-carboxylic acids contributes to our understanding of the reactivity and applications of these compounds in chemical synthesis (Saloutin et al., 1994).
  • A mechanistic study of the solid-state melt isomerization of 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivatives offers insights into thermal rearrangements and their applications in material science (Martínez-Gudiño et al., 2019).

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer should be aware of the potential risks and hazards associated with this compound.

properties

IUPAC Name

1-oxo-3-phenyl-2-propan-2-yl-3,4-dihydroisoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-12(2)20-17(13-8-4-3-5-9-13)16(19(22)23)14-10-6-7-11-15(14)18(20)21/h3-12,16-17H,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLSZYCFYMQYSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(C(C2=CC=CC=C2C1=O)C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

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